molecular formula C15H18O3S B1220510 Azulene Sn CAS No. 28802-61-1

Azulene Sn

Cat. No.: B1220510
CAS No.: 28802-61-1
M. Wt: 278.4 g/mol
InChI Key: YCNOCVINSKLZHY-UHFFFAOYSA-N
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Description

Azulene Sn, also known as this compound, is a useful research compound. Its molecular formula is C15H18O3S and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Azulene and its derivatives have demonstrated diverse pharmacological properties, making them valuable in therapeutic contexts.

1.1 Dermatological Applications

Recent studies have highlighted azulene's effectiveness in treating dermatological conditions. Azulene derivatives exhibit anti-inflammatory , photoprotective , and anticancer properties. For instance, a review emphasized azulene's potential in managing atopic dermatitis and its role in alleviating itching and inflammation .

Case Study: Efficacy in Dermatology

  • Study : The therapeutic effects of azulene were evaluated in patients with inflammatory skin diseases.
  • Findings : Azulene showed significant improvement in symptoms, with mechanisms linked to its anti-inflammatory action .

1.2 Oral Health Applications

Sodium azulene sulfonate has been explored for its protective effects against oral mucositis, particularly in patients undergoing chemotherapy. A clinical trial indicated that patients using this compound experienced a lower incidence of severe oral mucositis compared to the control group .

Parameter GA Group (n=34) Control Group (n=33)
Grade 2 or higher mucositis32.4%57.6%
NRS score change-2.9 ± 0.6-1.2 ± 0.5

Anticancer Properties

Azulene derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

2.1 Mechanisms of Action

  • Azulenes interact with cellular pathways involved in cancer progression, potentially affecting cell cycle regulation and apoptosis .

Case Study: Antitumor Activity

  • Research : Investigated the effects of azuleno[6,5-b]indole derivatives on various cancer cell lines.
  • Results : These compounds exhibited significant antitumor activity against melanoma, leukemia, and other cancers .

Material Science Applications

Azulene's unique electronic properties have made it a candidate for various applications in materials science.

3.1 Organic Electronics

  • Azulene derivatives are being explored for use in organic field-effect transistors (OFETs) and organic solar cells due to their favorable electronic characteristics .
Application Material Type Performance Metrics
Organic Field-Effect TransistorsAzulene thiophene hybridsHigh mobility
Organic Solar CellsAzulene-containing polymersEnhanced light absorption

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Azulene Sn complexes, and how can their purity be verified?

  • Methodology : Synthesis typically involves metal coordination chemistry, such as ligand substitution or solvothermal reactions. Purity verification requires techniques like nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography (HPLC) for separation analysis, and elemental analysis to validate stoichiometry. Reproducibility hinges on detailed experimental protocols, including solvent selection, temperature control, and inert atmosphere conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

  • Methodology : Ultraviolet-visible (UV-Vis) spectroscopy identifies π-π* transitions in the azulene core. X-ray photoelectron spectroscopy (XPS) determines tin oxidation states, while electron paramagnetic resonance (EPR) probes unpaired electrons in radical intermediates. For crystallographic data, single-crystal X-ray diffraction is essential to resolve coordination geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Avoid inducing vomiting if ingested; instead, administer activated charcoal under medical supervision .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic activity of this compound under varying environmental conditions?

  • Methodology : Employ a factorial design to test variables such as pH, temperature, and solvent polarity. Use kinetic studies (e.g., time-resolved UV-Vis) to monitor reaction rates. Control for oxygen/moisture sensitivity by conducting experiments in gloveboxes. Validate catalytic efficiency via turnover frequency (TOF) calculations and compare with DFT simulations to correlate activity with electronic parameters .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound across different studies?

  • Methodology : Conduct a meta-analysis of published data to identify outliers. Replicate conflicting experiments under standardized conditions (e.g., calorimetry for enthalpy measurements). Use error propagation analysis to assess instrumental uncertainties. Cross-validate results with computational thermodynamics (e.g., COSMO-RS models) to reconcile discrepancies .

Q. How do computational models complement experimental data in predicting this compound’s reactivity?

  • Methodology : Density functional theory (DFT) models predict frontier molecular orbitals and reaction pathways. Validate computational results with experimental kinetic isotope effects (KIE) or Hammett plots. Machine learning algorithms can identify structure-activity relationships (SARs) by training on datasets of azulene derivatives’ redox potentials and ligand-binding affinities .

Q. What methodologies address the stability challenges of this compound in aqueous versus non-aqueous environments?

  • Methodology : Perform accelerated stability testing under controlled humidity and temperature. Use cyclic voltammetry to assess redox stability in aqueous buffers. For non-aqueous systems, monitor decomposition via gas chromatography-mass spectrometry (GC-MS). Compare degradation products with computational degradation pathway predictions .

Q. Data Analysis and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including exact reagent grades, instrument calibration data, and raw data archiving. Use Supporting Information for extensive characterization data (e.g., NMR spectra, crystallographic CIF files). Reference prior studies to align terminology and avoid ambiguity .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in biological assays?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA to compare variance across replicates. Address outliers with Grubbs’ test and report confidence intervals. For high-throughput data, employ false discovery rate (FDR) corrections .

Q. Literature and Collaboration

Q. How can researchers systematically review existing literature on this compound’s applications?

  • Methodology : Use keyword combinations (e.g., “azulene tin coordination” OR “Sn-azulene photophysics”) in databases like SciFinder or PubMed. Screen abstracts for relevance, then extract data into structured tables (e.g., synthesis routes, spectral data). Use citation management tools to track sources and identify knowledge gaps .

Properties

CAS No.

28802-61-1

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 4-methyl-7-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C15H18O3S/c1-10(2)12-6-5-11(3)13-7-8-15(14(13)9-12)19(16,17)18-4/h5-10H,1-4H3

InChI Key

YCNOCVINSKLZHY-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC

Key on ui other cas no.

28802-61-1

Related CAS

36905-16-5 (Na salt)

Synonyms

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid
azulene SN
guaiazulene sulfonic acid
hachi-azule N
Na salt of azulene SN
sodium guaiazulene sulfonate
sodium gualenate

Origin of Product

United States

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